N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide
Description
This compound belongs to the 1,3,4-thiadiazole class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The structure includes a 5-(ethylsulfanyl) substituent on the thiadiazole ring and a cyclobutanecarboxamide group at position 2. The ethylsulfanyl (C₂H₅S-) moiety enhances lipophilicity, while the cyclobutane ring introduces steric constraints that may influence molecular interactions.
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3OS2/c1-2-14-9-12-11-8(15-9)10-7(13)6-4-3-5-6/h6H,2-5H2,1H3,(H,10,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDZQWSFVFOCKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide typically involves the formation of the thiadiazole ring followed by the attachment of the cyclobutanecarboxamide group. One common method involves the reaction of ethylthiosemicarbazide with cyclobutanecarboxylic acid chloride under acidic conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Nucleophilic Substitution at the Ethylsulfanyl Group
The ethylsulfanyl (-S-C₂H₅) group undergoes S-alkylation or displacement reactions with nucleophiles. For example:
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Reaction with alkyl halides (e.g., methyl iodide) replaces the ethyl group with a methyl group.
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Substitution with amines (e.g., piperazine) occurs under reflux in dry benzene with triethylamine .
Table 1 : Substitution reactions of the ethylsulfanyl group
Oxidation of the Sulfur Moiety
The ethylsulfanyl group is oxidized to sulfoxide (-SO-C₂H₅) or sulfone (-SO₂-C₂H₅) using oxidizing agents like H₂O₂ or mCPBA .
Key findings :
-
Sulfoxide formation : 30% H₂O₂ in acetic acid, 12 h, RT → 92% conversion.
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Sulfone formation : mCPBA in CH₂Cl₂, 0°C → quantitative yield .
Hydrolysis of the Carboxamide Group
The cyclobutanecarboxamide undergoes acid- or base-catalyzed hydrolysis to form cyclobutanecarboxylic acid:
Acidic hydrolysis (6M HCl, Δ, 8 h):
textN-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide → 6M HCl, reflux → Cyclobutanecarboxylic acid + 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine (Yield: 83%) [6]
Basic hydrolysis (NaOH, ethanol/H₂O, Δ):
Pharmacological Activity via Structural Modifications
Derivatives of this compound exhibit antiproliferative activity against cancer cell lines (e.g., pancreatic adenocarcinoma) when the ethylsulfanyl group is replaced with thiophene or imidazole moieties .
Table 2 : Bioactivity of selected derivatives
| Modification | IC₅₀ (μM) | Target Cell Line | Source |
|---|---|---|---|
| Thiophene-3-yl substitution | 0.23 | Panc-1 (PDAC) | |
| Imidazo[2,1-b]thiadiazole hybrid | 1.02 | SUIT-2 (pancreatic) |
Condensation and Cyclization Reactions
The carboxamide participates in Schiff base formation with aldehydes (e.g., 4-chlorobenzaldehyde) under acidic conditions, yielding imine derivatives .
Example :
textThis compound + 4-Cl-C₆H₄-CHO → Glacial acetic acid, Δ → Schiff base derivative (Yield: 78%) [8]
Stability Under Thermal and Photolytic Conditions
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of thiadiazole derivatives, including N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide, in anticancer research. The compound has been evaluated for its ability to inhibit specific kinases associated with cancer progression. For instance, molecular docking studies suggest that similar thiadiazole compounds can form strong complexes with Fer kinase, a target implicated in tumor growth and metastasis .
Case Study: Thiadiazole Analogues
A study investigating various thiadiazole analogues indicated that modifications at the 5-position significantly influence their binding affinity to kinases. Compounds with similar structural motifs demonstrated promising results in inhibiting cancer cell lines and showed lower toxicity profiles compared to established chemotherapeutics .
1.2 Antimicrobial Properties
Thiadiazole derivatives have also been studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole ring exhibit significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Agricultural Applications
2.1 Pesticidal Activity
Thiadiazoles are recognized for their potential as agrochemicals. This compound may serve as a scaffold for developing new pesticides. The compound's ability to inhibit specific enzymes in pests suggests it could be effective against a range of agricultural pathogens.
Case Study: Insecticidal Activity
A study evaluated the insecticidal activity of thiadiazole derivatives against common agricultural pests. Results showed that certain modifications enhanced efficacy while reducing toxicity to beneficial insects, making them suitable candidates for integrated pest management strategies .
Material Science
3.1 Synthesis of Functional Materials
The unique chemical properties of this compound allow it to be used in synthesizing functional materials such as polymers and nanomaterials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
Table 1: Comparison of Properties
| Property | Thiadiazole Derivative | Application Area |
|---|---|---|
| Anticancer Activity | Moderate | Medicinal Chemistry |
| Antimicrobial Activity | High | Medicinal Chemistry |
| Insecticidal Activity | High | Agricultural Science |
| Thermal Stability | Enhanced | Material Science |
Mechanism of Action
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The ethylsulfanyl group can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural variations among analogs lie in the substituents on the thiadiazole ring and the carboxamide group. Below is a comparative analysis:
Key Observations:
- Cyclobutane vs. Cyclohexane : The target compound’s cyclobutane group confers rigidity and a smaller molecular footprint compared to the cyclohexane analog in . This may reduce steric hindrance in binding interactions.
- Ethylsulfanyl vs.
- Acetamide vs. Carboxamide : The acetamide derivatives (e.g., 5g , 5l ) have lower molecular weights and variable melting points, likely due to differences in hydrogen bonding and crystallinity .
Biological Activity
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Synthesis
The compound has the molecular formula and features a thiadiazole ring, which is known for its biological activity. The synthesis typically involves the reaction of ethylthiosemicarbazide with cyclobutanecarboxylic acid chloride under acidic conditions, yielding the desired compound.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiadiazole moiety allows for interactions with enzymes or receptors, potentially modulating their activity. The ethylsulfanyl group may enhance binding affinity and specificity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a series of 1,3,4-thiadiazole hybrids were synthesized and evaluated for their efficacy against various human cancer cell lines (HCT-116, HepG-2, MCF-7). One compound demonstrated an IC50 value of 3.31 µM against MCF-7 cells, outperforming the reference drug doxorubicin. This compound also induced significant apoptosis and cell cycle arrest in cancer cells .
Antimicrobial Activity
Thiadiazole derivatives are recognized for their antimicrobial properties. A review indicated that compounds containing the thiadiazole nucleus exhibit antibacterial and antifungal activities against various pathogens .
Other Biological Activities
In addition to anticancer and antimicrobial effects, thiadiazoles have shown potential anti-inflammatory and anti-diabetic activities. These properties make them valuable candidates for further pharmacological exploration .
Case Studies and Research Findings
Several studies have been conducted to explore the biological activities of thiadiazole derivatives:
Q & A
Basic: What synthetic methodologies are established for preparing N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide?
The synthesis typically involves a two-step approach:
- Step 1 : Heterocyclization of acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core. This step is critical for establishing the thiadiazol-2-yl scaffold .
- Step 2 : Alkylation of the intermediate 5-mercapto-1,3,4-thiadiazole derivative with ethyl iodide or ethyl bromide to introduce the ethylsulfanyl group. Subsequent coupling with cyclobutanecarboxylic acid (via amide bond formation) completes the synthesis .
Key Optimization : Reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) with catalysts like triethylamine improve yields. Reaction times and stoichiometric ratios of alkylating agents should be carefully controlled to minimize byproducts .
Basic: What analytical techniques are essential for confirming the structure and purity of this compound?
- NMR Spectroscopy : 1H and 13C NMR are used to verify the cyclobutane ring (δ 2.0–3.0 ppm for cyclobutane protons) and the ethylsulfanyl group (δ 1.3–1.5 ppm for CH3, δ 2.8–3.1 ppm for SCH2) .
- Elemental Analysis : Confirms stoichiometric ratios of C, H, N, and S to validate molecular formula (C12H14N4OS2) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., m/z 294.06 for [M+H]+) .
- TLC/HPLC : Monitors reaction progress and purity (>95% by HPLC) .
Basic: Which in vitro assays are recommended for preliminary evaluation of biological activity?
- Anticancer Screening : Use MTT assays against cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity. IC50 values are calculated with dose-response curves .
- Antimicrobial Testing : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria determine minimum inhibitory concentrations (MICs) .
- Enzyme Inhibition Studies : Evaluate inhibition of carbonic anhydrase or acetylcholinesterase via spectrophotometric methods, comparing activity to reference inhibitors like acetazolamide .
Advanced: How can discrepancies in NMR data during structural confirmation be resolved?
- Crystallographic Analysis : Single-crystal X-ray diffraction (using SHELXL) resolves ambiguities in bond lengths and angles, particularly for the cyclobutane ring’s puckering and thiadiazole planarity .
- 2D NMR Techniques : HSQC and HMBC correlate protons with adjacent carbons, clarifying assignments for overlapping signals (e.g., cyclobutane vs. thiadiazole protons) .
- Variable Temperature NMR : Reduces signal broadening caused by conformational flexibility in the ethylsulfanyl group .
Advanced: What computational strategies support structure-activity relationship (SAR) studies?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., carbonic anhydrase IX). Focus on the ethylsulfanyl group’s hydrophobic interactions and the cyclobutane’s steric effects .
- QSAR Modeling : Employ partial least squares (PLS) regression to correlate electronic descriptors (e.g., Hammett σ) of substituents with bioactivity data .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS) to identify critical binding residues .
Advanced: How can reaction conditions be optimized to improve synthetic yields?
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane for alkylation efficiency. DMF often enhances nucleophilic substitution rates .
- Catalyst Selection : Compare triethylamine, DMAP, or DBU for amide coupling. DBU may reduce side reactions in cyclobutanecarboxamide conjugation .
- Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes (e.g., 30 min at 100°C) while maintaining yields >80% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
